
3-Chloro-2-methoxy-1,1'-biphenyl
Vue d'ensemble
Description
“3-Chloro-2-methoxy-1,1’-biphenyl” is a chemical compound with the molecular formula C13H11ClO and a molecular weight of 218.68 . It is a derivative of biphenyl, which is a type of aromatic hydrocarbon with two phenyl rings .
Molecular Structure Analysis
The molecular structure of “3-Chloro-2-methoxy-1,1’-biphenyl” can be analyzed using various methods. The compound consists of two benzene rings linked together with a chlorine atom attached to one ring and a methoxy group (-OCH3) attached to the other . The exact 3D structure can be determined using computational methods or experimental techniques such as X-ray crystallography .Applications De Recherche Scientifique
Microwave-Assisted Synthesis in Organic Chemistry
3-Chloro-2-methoxy-1,1'-biphenyl is used in microwave-assisted synthesis, which is an eco-friendly and efficient method for creating functionalized biphenyl systems. This technique is particularly relevant in the context of Suzuki reactions, where water is used as a solvent, highlighting its importance in sustainable organic synthesis (Soares, Fernandes, Chavarria, & Borges, 2015).
Material Science and Photophysical Properties
In the field of material science, derivatives of 3-Chloro-2-methoxy-1,1'-biphenyl are utilized to develop luminescent molecular plastic materials. These materials exhibit significant quantum yields under blue-light excitation, making them promising for various applications in photophysical research (Gangan, Sreenadh, & Reddy, 2016).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been studied for their binding affinities to serotonin receptors. Specifically, 6-chloro-2'-methoxy biphenyl derivatives have shown potential as G protein-biased ligands of 5-HT7R, which could be relevant for treating neurodevelopmental and neuropsychiatric disorders (Lee et al., 2021).
Environmental Chemistry
In environmental chemistry, methoxy- and hydroxy-chlorinated biphenyls, derived from polychlorinated biphenyls like 3-Chloro-2-methoxy-1,1'-biphenyl, are studied for their bacterial degradation. This research is crucial for understanding how these compounds can be broken down and potentially removed from the environment (Egorova et al., 2019).
Organic Synthesis
This compound is a key intermediate in the synthesis of various organic compounds, including insecticides like bifenthrin. Its efficient and eco-friendly synthesis methods have significant implications for reducing environmental impact and improving safety in chemical processes(Zhang, Cheng, Hu, & Xu, 2019).
Nonlinear Optical Properties
Research in nonlinear optics has explored the use of 3-Chloro-2-methoxy-1,1'-biphenyl derivatives, such as in the study of 1-(2-methoxyphenyl)-3-(4-chlorophenyl) triazene, which shows significant nonlinear optical properties. This makes it suitable for use in optical devices (Mostaghni, Shafiekhani, & Mahani, 2022).
Crystallography and Structural Chemistry
The compound is also relevant in crystallography and structural chemistry, where it is used to study molecular interactions, packing, and structure. This research contributes to a better understanding of molecular behavior in solid states (Sharma, Mohan, Gangwar, & Chopra, 2019).
Orientations Futures
Propriétés
IUPAC Name |
1-chloro-2-methoxy-3-phenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c1-15-13-11(8-5-9-12(13)14)10-6-3-2-4-7-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIDUBKPZXSPCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Cl)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344566 | |
| Record name | 3-Chloro-2-methoxy-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-methoxy-1,1'-biphenyl | |
CAS RN |
23885-98-5 | |
| Record name | 3-Chloro-2-methoxy-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Imidazo[5,1-a]isoquinoline](/img/structure/B3349720.png)

![Imidazo[1,2-a]quinoxaline](/img/structure/B3349733.png)

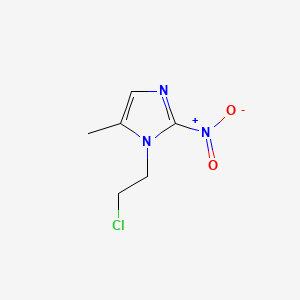

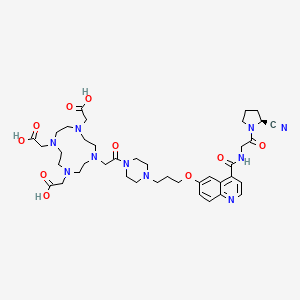
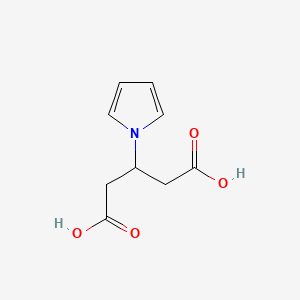


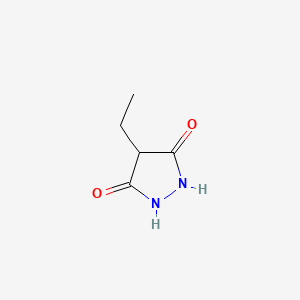
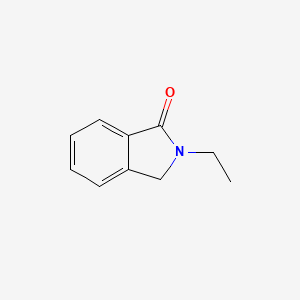
![Benzo[h]-1,6-naphthyridin-5(6H)-one](/img/structure/B3349813.png)
![Pyrimido[1,6-a]indole](/img/structure/B3349820.png)